Cas no 2097997-05-0 (3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile)

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- AKOS026711542
- F1907-7179
- 3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile
- starbld0027219
- 2097997-05-0
- 3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
- 1-Pyrrolidinepropanenitrile, 3-ethoxy-β-oxo-3-(trifluoromethyl)-
- 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
-
- Inchi: 1S/C10H13F3N2O2/c1-2-17-9(10(11,12)13)4-6-15(7-9)8(16)3-5-14/h2-4,6-7H2,1H3
- InChI Key: UZNNGXMJYIBDKH-UHFFFAOYSA-N
- SMILES: FC(C1(CN(C(CC#N)=O)CC1)OCC)(F)F
Computed Properties
- Exact Mass: 250.09291215g/mol
- Monoisotopic Mass: 250.09291215g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 53.3Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 331.3±42.0 °C(Predicted)
- pka: 4.24±0.40(Predicted)
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7179-1g |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-7179-2.5g |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
TRC | E213446-100mg |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-7179-0.5g |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | E213446-500mg |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-7179-0.25g |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7179-10g |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | E213446-1g |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-7179-5g |
3-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097997-05-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 |
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile Related Literature
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Introduction to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile (CAS No. 2097997-05-0)
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development due to its unique structural and chemical properties. This compound, identified by the CAS number 2097997-05-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of both ethoxy and trifluoromethyl substituents in its pyrrolidinyl moiety contributes to its distinct reactivity and potential therapeutic applications.
The molecular structure of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile features a nitrile group at the 3-position of the propanenitrile backbone, which is further substituted with a pyrrolidinyl ring. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the ethoxy group introduces polarity and hydrogen bonding capabilities. These structural features make the compound an attractive candidate for further exploration in drug discovery.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with neurological disorders, cancer, and inflammation. The pyrrolidinyl scaffold is particularly well-regarded in medicinal chemistry due to its ability to interact with various biological targets. The specific substitution pattern in 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile suggests potential activity against enzymes and receptors involved in these pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the nitrile, ethoxy, and trifluoromethyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. This flexibility is crucial for optimizing bioavailability, selectivity, and efficacy. Recent studies have demonstrated that similar pyrrolidinyl-containing compounds exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are key targets in oncology and neurology.
The trifluoromethyl group, in particular, has been widely recognized for its ability to improve pharmacokinetic profiles of drug candidates. Its electron-withdrawing nature enhances binding affinity and metabolic stability, while also influencing drug distribution and excretion. These attributes make compounds containing this moiety highly desirable in pharmaceutical development. The presence of the ethoxy group further contributes to the compound's solubility and bioavailability, which are critical factors for oral administration.
Current research in medicinal chemistry emphasizes the importance of understanding structure-activity relationships (SAR) to develop more effective therapeutics. The study of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile fits within this broader context, as it provides insights into how specific functional groups can be leveraged to modulate biological activity. Computational modeling and experimental validation have shown that small changes in the substitution pattern can significantly alter the compound's interaction with biological targets.
Moreover, the compound's potential as a lead molecule has been explored in several preclinical studies. These investigations have focused on evaluating its efficacy in models of inflammation and cancer, where it has demonstrated promising results. The ability of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile to interact with multiple targets suggests that it may have therapeutic benefits across several disease areas.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various substituents while maintaining structural integrity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and protection-deprotection strategies are commonly used in its preparation.
As our understanding of biological mechanisms continues to evolve, so does our approach to drug discovery. The development of novel compounds like 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile represents a significant step forward in addressing unmet medical needs. Its unique structural features offer a rich foundation for further innovation, paving the way for new therapeutic strategies.
In conclusion, CAS No. 2097997-05-0, corresponding to 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, is a compound with immense potential in pharmaceutical research. Its structural design incorporates key functional groups that enhance its biological activity and pharmacokinetic properties. Ongoing studies continue to uncover new applications for this molecule, reinforcing its importance as a valuable tool in drug development.
2097997-05-0 (3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile) Related Products
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)




